Cas no 1211534-16-5 (4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine)

4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine
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- インチ: 1S/C6H3BrF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H
- InChIKey: RCKLGYCJUAXVFD-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=CC=1C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 240.935
- どういたいしつりょう: 240.935
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.1
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012413-1g |
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine |
1211534-16-5 | 95% | 1g |
$2895.00 | 2023-09-04 | |
Alichem | A029012413-250mg |
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine |
1211534-16-5 | 95% | 250mg |
$970.20 | 2023-09-04 |
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
9. Book reviews
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1211534-16-5)
4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1211534-16-5) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl group and bromine substitution, make it a versatile intermediate for synthesizing bioactive molecules. This compound has garnered significant attention due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its role in structure-activity relationship (SAR) studies, as the pyridine core offers excellent metabolic stability and binding affinity.
In recent years, the demand for fluorinated pyridine derivatives like 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine has surged, driven by the growing interest in precision medicine and sustainable agriculture. The trifluoromethyl group enhances lipophilicity and bioavailability, a key factor in optimizing drug candidates. Additionally, this compound’s bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.
From an industrial perspective, CAS No. 1211534-16-5 is often discussed in the context of green chemistry and atom economy. Manufacturers are adopting eco-friendly protocols to minimize waste during its production, aligning with global sustainability goals. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure high purity, as even trace impurities can impact downstream applications. The compound’s stability under various pH conditions also makes it suitable for formulation studies.
Frequently asked questions about 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine include its solubility profile (notably in polar aprotic solvents like DMSO), storage recommendations (typically under inert atmosphere), and compatibility with common reagents. Its melting point and spectral data are well-documented, aiding researchers in quality control. Furthermore, patents referencing this compound highlight its utility in crop protection chemicals, underscoring its cross-industry relevance.
Emerging trends in AI-driven drug design have further amplified interest in 1211534-16-5, as computational models predict its derivatives could target undruggable proteins. The compound’s hydrogen-bonding capacity (due to the hydroxy group) and electron-withdrawing effects (from the trifluoromethyl group) are frequently modeled in molecular docking simulations. Such advancements position it as a critical building block for next-generation therapeutics.
In summary, 4-Bromo-3-hydroxy-5-(trifluoromethyl)pyridine exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted applications—from small-molecule drug development to agrochemical innovation—ensure its continued prominence in scientific literature and industrial pipelines. As synthetic methodologies evolve, this compound is poised to play an even greater role in addressing global health and environmental challenges.
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